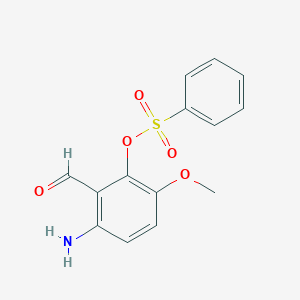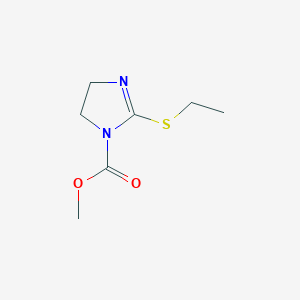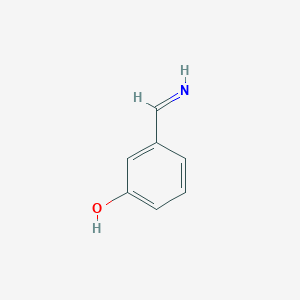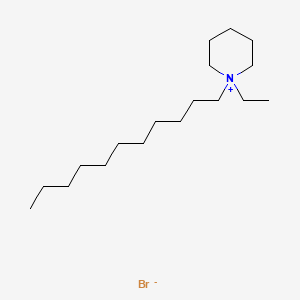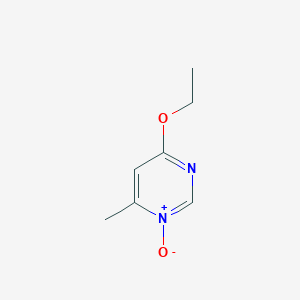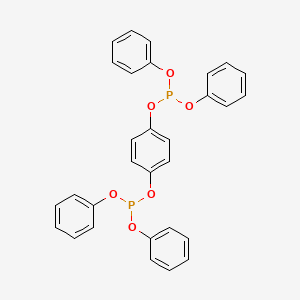![molecular formula C13H10O4S B14608796 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- CAS No. 59222-21-8](/img/structure/B14608796.png)
2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H10O3S It is a derivative of cyclohexadiene-1,4-dione, where one of the hydrogen atoms is replaced by a sulfonyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group acts as an electrophilic center, attracting nucleophilic species and facilitating various biochemical reactions. The compound can modulate signaling pathways and influence cellular processes, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of a 4-methylphenyl group attached to the cyclohexadiene-1,4-dione core.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups attached to the cyclohexadiene-1,4-dione core.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: This compound has chlorine and hydroxyl groups attached to the cyclohexadiene-1,4-dione core.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]- lies in its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of the 4-methylphenyl group also influences its physical and chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59222-21-8 |
|---|---|
Formule moléculaire |
C13H10O4S |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O4S/c1-9-2-5-11(6-3-9)18(16,17)13-8-10(14)4-7-12(13)15/h2-8H,1H3 |
Clé InChI |
OOQPYLPIFMGCIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

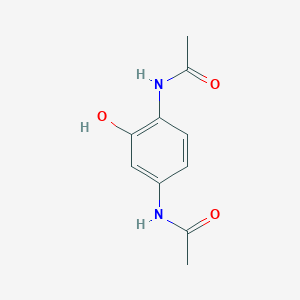
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
